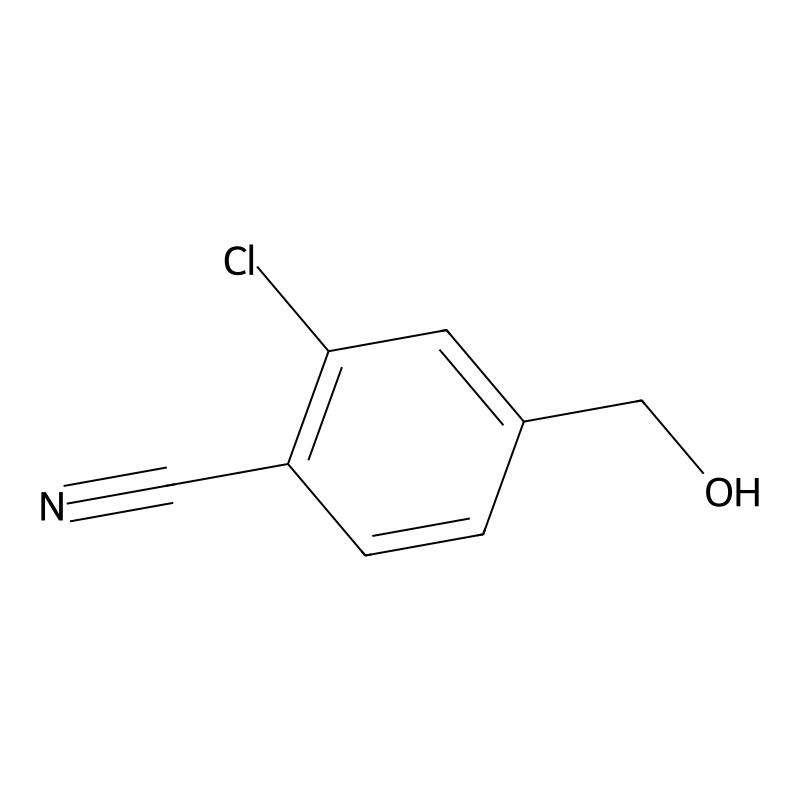2-Chloro-4-(hydroxymethyl)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-4-(hydroxymethyl)benzonitrile is an organic compound characterized by the presence of a chlorinated benzene ring, a hydroxymethyl group, and a nitrile functional group. Its molecular formula is C8H8ClN, and it has a molecular weight of approximately 155.61 g/mol. The compound features a chlorine atom at the 2-position and a hydroxymethyl group at the 4-position on the benzene ring, along with a nitrile group attached to the benzene. This structural arrangement contributes to its unique chemical properties and reactivity.
- Oxidation: The hydroxymethyl group can be oxidized to form 2-chloro-4-(carboxymethyl)benzonitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The nitrile group can be reduced to an amine, yielding 2-chloro-4-(hydroxymethyl)benzylamine through reducing agents like lithium aluminum hydride or catalytic hydrogenation.
- Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols, producing derivatives like 2-amino-4-(hydroxymethyl)benzonitrile or 2-thio-4-(hydroxymethyl)benzonitrile under suitable conditions.
The biological activity of 2-chloro-4-(hydroxymethyl)benzonitrile is notable in biochemical contexts. It has been shown to interact with various enzymes and proteins, acting as a substrate for certain biochemical pathways. The compound can influence cellular processes by altering signaling pathways and gene expression, potentially impacting metabolic activities within cells. For instance, it may modulate the expression of genes involved in metabolic pathways, leading to significant cellular effects.
Synthetic Routes- Reaction with Formaldehyde: One common synthesis method involves reacting 2-chloro-4-nitrobenzonitrile with formaldehyde under basic conditions. This reaction is followed by the reduction of the nitro group to yield the desired hydroxymethyl group.
- Direct Chlorination: Another method includes the direct chlorination of 4-(hydroxymethyl)benzonitrile using thionyl chloride or phosphorus pentachloride, which introduces the chlorine substituent at the appropriate position on the benzene ring.
Industrial Production
In industrial settings, large-scale production typically employs optimized chlorination reactions designed for high yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and minimize by-products during synthesis.
2-Chloro-4-(hydroxymethyl)benzonitrile finds applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
- Chemical Research: It is utilized in research settings for studying chemical reactivity and interactions with biological systems.
- Agricultural Chemicals: Its derivatives may be explored for use in agrochemicals due to their potential herbicidal or fungicidal properties.
Studies on the interactions of 2-chloro-4-(hydroxymethyl)benzonitrile with biomolecules reveal its potential role in modulating enzyme activity and influencing metabolic pathways. The compound's ability to form covalent bonds and engage in hydrogen bonding with proteins suggests that it could be significant in drug design and development processes aimed at specific targets within biological systems.
Similar Compounds- 4-(Hydroxymethyl)benzonitrile: This compound lacks the chlorine atom, which may result in different reactivity profiles and biological activities compared to 2-chloro-4-(hydroxymethyl)benzonitrile.
- 2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of a hydroxymethyl group, leading to distinct chemical properties and applications.
- 2-Chloro-4-(methyl)benzonitrile: Features a methyl group instead of a hydroxymethyl group, which alters its reactivity and potential applications.
Comparison HighlightsCompound Name Key Differences Unique Features 2-Chloro-4-(hydroxymethyl)benzonitrile Contains both chlorine and hydroxymethyl groups Versatile reactivity; potential pharmaceutical use 4-(Hydroxymethyl)benzonitrile Lacks chlorine May have different biological activity 2-Chloro-4-nitrobenzonitrile Contains nitro instead of hydroxymethyl Different reactivity; potential for different applications 2-Chloro-4-(methyl)benzonitrile Contains methyl instead of hydroxymethyl Alters reactivity; unique synthetic pathways
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 2-Chloro-4-(hydroxymethyl)benzonitrile | Contains both chlorine and hydroxymethyl groups | Versatile reactivity; potential pharmaceutical use |
| 4-(Hydroxymethyl)benzonitrile | Lacks chlorine | May have different biological activity |
| 2-Chloro-4-nitrobenzonitrile | Contains nitro instead of hydroxymethyl | Different reactivity; potential for different applications |
| 2-Chloro-4-(methyl)benzonitrile | Contains methyl instead of hydroxymethyl | Alters reactivity; unique synthetic pathways |
The unique combination of functional groups in 2-chloro-4-(hydroxymethyl)benzonitrile provides distinctive properties that differentiate it from similar compounds, making it an interesting subject for further research in both chemical synthesis and biological applications.








